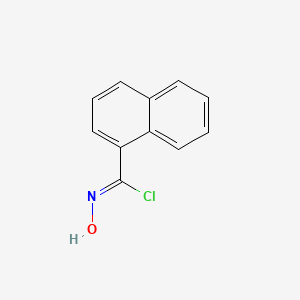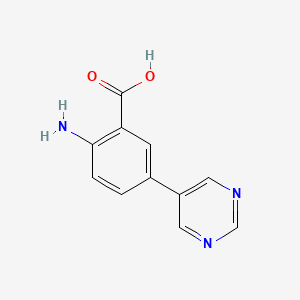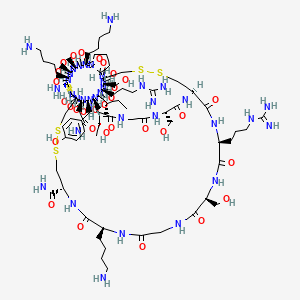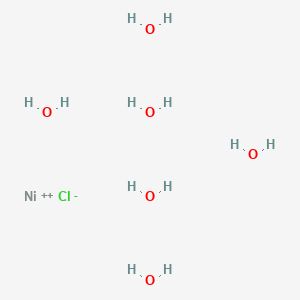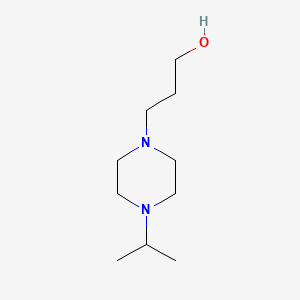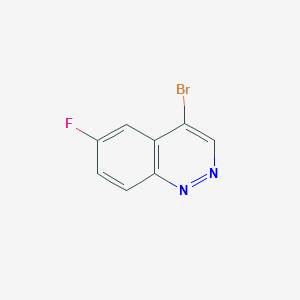
4-Bromo-6-fluorocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-fluorocinnoline is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on a cinnoline ring. Cinnoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-Bromo-6-fluorocinnoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Bromo-6-fluorocinnoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the cinnoline ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Coupling Reactions: The bromine substituent allows for palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon–carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while nucleophilic substitution reactions can produce substituted cinnoline derivatives.
Scientific Research Applications
4-Bromo-6-fluorocinnoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for the treatment of various diseases.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and dyes for organic light-emitting diodes (OLEDs) and solar cells.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions, serving as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluorocinnoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
4-Bromo-6-fluorocinnoline can be compared with other similar compounds, such as:
4-Bromo-2,6-difluoroaniline: This compound also contains bromine and fluorine substituents but on an aniline ring.
4-Bromo-6-fluoroquinoline: A dihalogenated quinoline derivative used in the synthesis of active pharmaceutical ingredients and dyes for OLEDs and solar cells.
Properties
Molecular Formula |
C8H4BrFN2 |
|---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
4-bromo-6-fluorocinnoline |
InChI |
InChI=1S/C8H4BrFN2/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H |
InChI Key |
KEDNWMFDSPPAMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


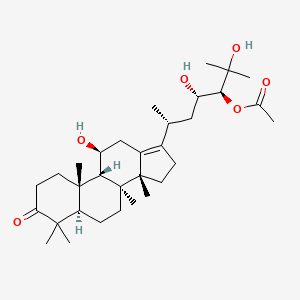
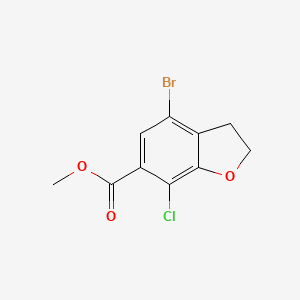
![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
![tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13916355.png)
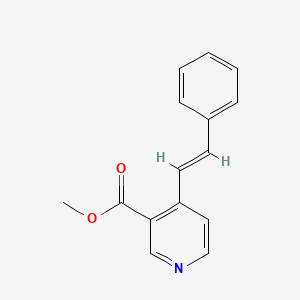
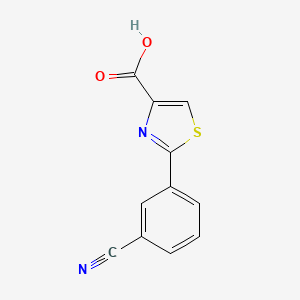
![4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13916369.png)
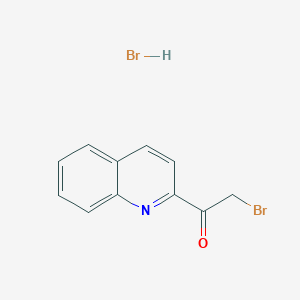
![6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13916374.png)
